(+/-)-Propionylcarnitine chloride is a synthetic derivative of carnitine, a compound crucial for the transport of fatty acids into mitochondria for energy production. This compound plays a significant role in metabolic processes, particularly in the context of energy metabolism and mitochondrial function. It is often studied for its potential therapeutic effects, especially in cardiac and metabolic disorders.
Propionylcarnitine chloride is synthesized from L-carnitine or its derivatives, utilizing propionyl chloride in a controlled reaction. This synthesis typically occurs in laboratory settings where specific conditions are maintained to ensure optimal yields and purity of the product.
Chemically, (+/-)-Propionylcarnitine chloride belongs to the class of acylcarnitines. These compounds are characterized by the presence of an acyl group (in this case, propionyl) attached to the carnitine molecule. It is classified as a quaternary ammonium compound due to its positive charge on the nitrogen atom in the carnitine structure.
The synthesis of (+/-)-Propionylcarnitine chloride can be achieved through several methods, primarily involving acylation reactions. The most common method involves reacting L-carnitine with propionyl chloride in an appropriate solvent such as propionic acid. This reaction typically requires careful control of temperature and reaction time to optimize yield and minimize by-products.
Technical Details:
The molecular formula for (+/-)-Propionylcarnitine chloride is C10H19ClN2O4. The structure consists of a carnitine backbone with a propionyl group attached via an ester linkage.
(+/-)-Propionylcarnitine chloride participates in various biochemical reactions, primarily involving acylation and esterification processes.
Technical Details:
The mechanism of action for (+/-)-Propionylcarnitine chloride primarily involves its role in fatty acid metabolism. Upon entering cells, it facilitates the transport of fatty acyl groups across mitochondrial membranes.
(+/-)-Propionylcarnitine chloride has several applications in scientific research and medicine:
(±)-Propionylcarnitine chloride serves as a critical transport molecule for propionyl groups across mitochondrial membranes, enabling the catabolism of short-chain fatty acids (SCFAs) and related metabolites. This water-soluble ester facilitates the movement of propionyl moieties from the cytosol into the mitochondrial matrix, where they undergo sequential enzymatic transformations. The metabolic pathway initiates with the conversion of propionyl-CoA to D-methylmalonyl-CoA via propionyl-CoA carboxylase (PCC), followed by isomerization to L-methylmalonyl-CoA, and culminates in its transformation to succinyl-CoA—a key tricarboxylic acid (TCA) cycle intermediate—catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM) [1]. This anaplerotic sequence replenishes TCA cycle intermediates, thereby supporting cellular energy production under both physiological and pathological conditions [1] [8].
The physiological significance of this transport mechanism becomes particularly evident during metabolic stress. In cardiac tissue, propionylcarnitine administration demonstrates protective effects by enhancing succinyl-CoA production, which revitalizes impaired TCA cycle flux during ischemia. Experimental models reveal that propionylcarnitine supplementation increases succinate concentrations by 38% in ischemic myocardium, correlating with improved ATP regeneration [8]. This biochemical rescue occurs through the mitochondrial metabolism of the propionyl moiety, which bypasses metabolic blocks in fatty acid oxidation. Additionally, propionylcarnitine prevents ATP depletion by interrupting the futile cycle of propionyl-CoA hydrolysis and re-synthesis, a process that consumes significant mitochondrial energy reserves [8].
Table 1: Metabolic Intermediates in Propionyl Group Metabolism
Metabolite | Enzyme Involved | Metabolic Fate | Pathological Significance |
---|---|---|---|
Propionyl-CoA | PCC | Carboxylation to D-methylmalonyl-CoA | Accumulates in PCC deficiency |
D-methylmalonyl-CoA | Methylmalonyl-CoA epimerase | Isomerization to L-methylmalonyl-CoA | — |
L-methylmalonyl-CoA | MCM (B12-dependent) | Isomerization to succinyl-CoA | Accumulates in MCM/B12 deficiency |
Succinyl-CoA | — | Enters TCA cycle | Anaplerotic substrate for energy production |
The carnitine palmitoyltransferase (CPT) system constitutes a fundamental gateway for mitochondrial fatty acid import, and (±)-propionylcarnitine chloride interfaces with this system through multiple mechanisms. The mitochondrial CPT complex comprises two spatially distinct enzymes: CPT-I (located in the outer membrane) and CPT-II (embedded in the inner membrane), working in concert with carnitine-acylcarnitine translocase (CACT). While CPT-I primarily targets long-chain acyl groups, carnitine acetyltransferase (CrAT) exhibits broad specificity for short-chain acyl-CoAs, including propionyl-CoA. CrAT catalyzes the reversible conversion of propionyl-CoA to propionylcarnitine, enabling its efflux from mitochondria or cellular export [1] [8]. This reaction maintains optimal mitochondrial acyl-CoA/CoA ratios, preventing CoA sequestration that would impair critical enzymatic reactions including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase activity [8].
Recent structural insights reveal that CPT-II functions as a homotetramer with enzymatic efficiency modulated by membrane phospholipids. Cardiolipin (CL), a mitochondria-specific phospholipid, stabilizes the CPT-II tetramer and enhances its catalytic efficiency. Experimental studies demonstrate that CL supplementation reduces the Michaelis constant (KM) for carnitine by 40% in wild-type CPT-II and significantly decelerates thermal denaturation of pathogenic variants (e.g., S113L, P50H, Y479F) [7]. This phospholipid-protein interaction is particularly crucial for the thermolabile CPT-II variants associated with muscular CPT-II deficiency. When incubated at 42°C (mimicking febrile conditions), the half-life of the P50H variant activity extends from <5 minutes to >20 minutes with 0.5 mM CL, highlighting the protective role of lipid microenvironments in fatty acid oxidation disorders [7].
Table 2: Kinetic Parameters of CPT-II Variants with/without Cardiolipin
CPT-II Variant | KM Carnitine (μM) | KM Carnitine +CL (μM) | Half-Life at 42°C (min) | Half-Life at 42°C +CL (min) |
---|---|---|---|---|
Wild-Type | 128 ± 12 | 68 ± 8 | 38 ± 3 | 52 ± 4 |
S113L | 142 ± 15 | 75 ± 9 | 12 ± 1 | 28 ± 2 |
P50H | 136 ± 14 | 82 ± 10 | 4 ± 0.5 | 22 ± 3 |
Y479F | 131 ± 13 | 71 ± 8 | 18 ± 2 | 35 ± 3 |
The (±)-propionylcarnitine chloride pool dynamically reflects cellular metabolic status through its relationship with unesterified carnitine. Under physiological conditions, the acylcarnitine/free carnitine (AC/FC) ratio remains tightly regulated to balance acyl-group buffering with metabolic demand. Propionylcarnitine constitutes over 15% of circulating short-chain acylcarnitines and serves as a sensitive biomarker for multiple metabolic disturbances [2]. In propionic acidemia and methylmalonic acidemia, genetic deficiencies in PCC or MCM cause pathological accumulation of propionylcarnitine, elevating plasma concentrations 10- to 30-fold above reference ranges. This accumulation simultaneously depletes free carnitine reserves through excessive esterification, reducing the AC/FC ratio [1] [2]. Consequently, carnitine supplementation becomes therapeutic not only to correct deficiency but also to facilitate toxic metabolite excretion as propionylcarnitine [1].
The diagnostic specificity of propionylcarnitine extends beyond classical organic acidemias. In type 2 diabetes mellitus (T2DM), plasma acylcarnitine profiling reveals distinct accumulation of medium-chain species (C10-C14) exceeding 300% of controls, signifying incomplete long-chain fatty acid β-oxidation [6]. Interestingly, propionylcarnitine demonstrates an inverse correlation with glycemic control (HbA1c: r = -0.308, p<0.05), likely reflecting compromised anaplerosis in diabetic mitochondria [6]. This pattern suggests systemic impairment in propionyl group utilization for energy production, contributing to the metabolic inflexibility observed in insulin resistance. Furthermore, elevated C12-C14 acylcarnitines experimentally stimulate nuclear factor-κB (NF-κB) activity by 200% in macrophages, implicating these metabolites in the proinflammatory pathways that exacerbate insulin resistance [6].
Table 3: Clinical Conditions Associated with Altered Propionylcarnitine Dynamics
Clinical Condition | Propionylcarnitine Level | AC/FC Ratio | Primary Metabolic Defect |
---|---|---|---|
Propionic Acidemia | ↑↑↑ (30-fold) | ↑↑↑ | PCC deficiency |
Methylmalonic Acidemia | ↑↑↑ (25-fold) | ↑↑ | MCM deficiency |
Vitamin B12 Deficiency | ↑↑ (transient) | ↑ | Functional MCM impairment |
Type 2 Diabetes | ↓ (vs. controls) | ↑ (total AC) | Incomplete β-oxidation |
Chronic Heart Failure | ↑ | ↑ | Energy deficit in myocardium |
Interactive Table: Toggle between Physiological and Pathological States(Use buttons below to display corresponding data)
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9